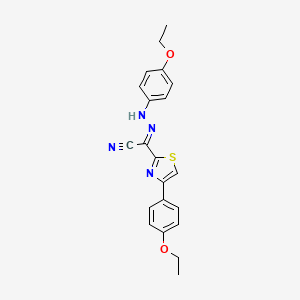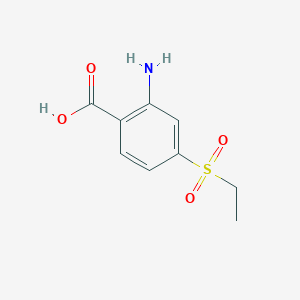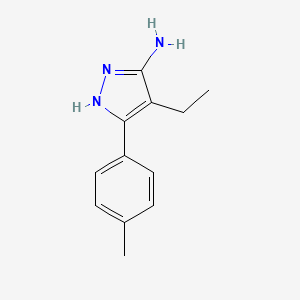
2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,5-Dichlorobenzamido)acetic acid” is a laboratory chemical with a molecular weight of 248.06 . It is a white to yellow powder or crystals .
Physical And Chemical Properties Analysis
The physical form of “2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity
Novel compounds targeting cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) have shown potent in vitro and in vivo anticancer activity. These inhibitors demonstrate significant antiproliferative activities towards solid cancer cell lines, inhibiting cell migration, arresting the cell cycle in the G2/M phase, and promoting apoptosis through increased intracellular reactive oxygen species (ROS) levels (Cheng et al., 2020).
Antimicrobial and Antibiofilm Properties
The antimicrobial and anti-pathogenic activities of novel derivatives have been explored, particularly against bacterial strains known for their biofilm formation capabilities. Certain acylthioureas and their derivatives exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Chemical Properties
Research into the regioselectivity differentiation in metalations of benzamides, including those with chloro substituents, provides insights into synthetic pathways that are influenced by the nature of the amide (secondary versus tertiary). These findings have implications for the synthesis of complex organic compounds (Khani et al., 2016).
Antitubercular Activity
The synthesis of new compounds with potential antitubercular activity highlights the ongoing search for effective treatments against Mycobacterium tuberculosis. Some newly synthesized dihydropyridines, incorporating chloro and carboxamide moieties, show moderate activity, suggesting a path for the development of new therapeutic agents (Amini et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth, differentiation, and tissue patterning.
Mode of Action
This compound acts as a potent and competitive inhibitor of Smo activity . It occupies the SAG binding pocket in the hepta-helical domain of Smo, blocking the access of Smo agonist (SAG) with an IC50 of 19 nM . This results in the inhibition of the SAG-induced Hedgehog pathway .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . By inhibiting Smo, it prevents the activation of this pathway, leading to downstream effects such as the suppression of cell growth and differentiation.
Result of Action
The inhibition of Smo and the subsequent suppression of the Hedgehog signaling pathway can lead to a decrease in cell growth and differentiation . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.
Safety and Hazards
The compound “2-(2,5-dichlorobenzamido)acetic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-7-8(2)22-15(12(7)14(21)18-3)19-13(20)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLCLMYQZRYGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)


![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)




![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
